molecular formula C13H26N2O2 B13927419 tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate

tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate

Cat. No.: B13927419
M. Wt: 242.36 g/mol
InChI Key: SIYSWDFLLSWCAS-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(piperidin-2-yl)propyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the reaction of tert-butyl carbamate with 1-(piperidin-2-yl)propylamine under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(piperidin-2-yl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[1-(piperidin-2-yl)propyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The piperidine ring and the carbamate group play crucial roles in binding to the target sites, thereby exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(piperidin-2-yl)ethyl]carbamate
  • tert-Butyl N-[1-(piperidin-2-yl)cyclobutyl]carbamate
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness

tert-Butyl N-[1-(piperidin-2-yl)propyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the piperidine ring allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-(1-piperidin-2-ylpropyl)carbamate

InChI

InChI=1S/C13H26N2O2/c1-5-10(11-8-6-7-9-14-11)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)

InChI Key

SIYSWDFLLSWCAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCCN1)NC(=O)OC(C)(C)C

Origin of Product

United States

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